molecular formula C8H5N3O B1312881 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile CAS No. 221289-88-9

2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Cat. No. B1312881
M. Wt: 159.14 g/mol
InChI Key: HMERLJKYKSAIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is a chemical compound with the molecular formula C8H5N3O . It has a molecular weight of 159.15 . The compound is typically stored in a dry environment between 2-8 degrees Celsius .


Molecular Structure Analysis

The InChI code for 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is 1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12) .


Physical And Chemical Properties Analysis

The boiling point of 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile is 189.3°C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antioxidant Potential of Imidazole Derivatives

  • Application Summary: Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
  • Methods of Application: The antioxidant potential of these compounds was evaluated using the DPPH assay .
  • Results or Outcomes: These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .

3. Antimicrobial Potential of Imidazole Derivatives

  • Application Summary: Benzimidazole derivatives have been found to possess antimicrobial properties .
  • Methods of Application: These compounds are often synthesized and tested against a variety of bacterial and fungal strains to determine their efficacy .
  • Results or Outcomes: The specific results can vary, but in general, many benzimidazole derivatives have shown promising results in inhibiting the growth of certain microbes .

4. Anticonvulsant Activity of Imidazole Derivatives

  • Application Summary: Certain imidazole derivatives have been used in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .
  • Methods of Application: These compounds are synthesized and then tested in animal models for their anticonvulsant activity .
  • Results or Outcomes: While specific results can vary, some imidazole derivatives have shown potential as anticonvulsant agents .

5. Anti-HIV Potential of Imidazole Derivatives

  • Application Summary: Certain indole derivatives, which are structurally similar to imidazole, have been found to possess anti-HIV properties .
  • Methods of Application: These compounds are synthesized and then tested in vitro for their ability to inhibit HIV replication .
  • Results or Outcomes: While specific results can vary, some indole derivatives have shown potential as anti-HIV agents .

6. Use in the Synthesis of Other Compounds

  • Application Summary: Certain 2-oxo compounds, such as 2-oxo-1,2,3,4-tetrahydropyrimidines, are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .
  • Methods of Application: These compounds are synthesized and used in the preparation of other compounds with various therapeutic and pharmacological activities .
  • Results or Outcomes: 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMERLJKYKSAIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469901
Record name 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

CAS RN

221289-88-9
Record name 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,4-diaminobenzonitrile (350 mg) in toluene (5.5 ml) was added CDI (554 mg), followed by stirring at 125° C. for 2 hours. To the reaction mixture was added a 1M aqueous NaOH solution (0.117 ml), followed by extraction with EtOAc. The organic layer was dried over anhydrous MgsO4, and then filtered, and the filtrate was concentrated. It was powdered/washed with IPE/IPA to obtain 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (423 mg) as colorless powders.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.117 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,4-Diaminobenzonitrile (3.171 g, 23.8 mmol, Oakwood) was reacted with 1,1′-carbonyldiimidazole (3.862 g, 23.8 mmol, Aldrich) under the conditions of Example 1b to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 160 (M+1).
Quantity
3.171 g
Type
reactant
Reaction Step One
Quantity
3.862 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

After 4-amino-3-nitrobenzonitrile (3.26 g, 20 mmol) was treated with hydrogen in MeOH (300 mL) in the presence of 5% palladium on active carbon (1 g) at room temperature for 16 hours, the reaction mixture was filtered and the filtrate was concentrated to give 3,4-diaminobenzonitrile (2.4 g, 90% yield). A solution of 3,4-diaminobenzonitrile (2 g, 15 mmol) in THF (100 mL) was treated with carbonyldiimidazole (CDI, 3.2 g, 19 mmol) at room temperature for 18 hours. The mixture was diluted with EtOAc (150 mL), washed with 1N HCl (30 mL) and brine, and dried over MgSO4. Filtration and concentration gave 5-cyanobenzimidazolinone (1.9 g, 80%). 1H NMR (CD3OD) δ 7.40 (dd, J=8.1 Hz, J=1.5 Hz, 1H), 7.34 (d, J=1.5 Hz, 1H), 7.15 (d, J=8.1 Hz, 1H); MS: 160.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Citations

For This Compound
1
Citations
ZT Gür, B Çalışkan, UI Garscha, A Olgaç… - European Journal of …, 2018 - Elsevier
Leukotrienes (LTs) and prostaglandin (PG)E 2 are enzymatically produced from arachidonic acid and represent highly bioactive lipid mediators with pro-inflammatory functions. Here, …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.